

A Comprehensive Technical Guide to 1,3,5-Tribromoadamantane for Advanced Research

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Compound of Interest

Compound Name:	1,3,5-Tribromoadamantane
CAS No.:	707-34-6
Cat. No.:	B122686

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1,3,5-tribromoadamantane**, a key intermediate in the synthesis of various bioactive molecules. This document outlines its chemical properties, detailed experimental protocols for its synthesis, and its applications in medicinal chemistry, particularly in the development of neuroprotective agents.

Core Properties of 1,3,5-Tribromoadamantane

1,3,5-Tribromoadamantane is a halogenated derivative of adamantane, a rigid tricyclic hydrocarbon. Its unique cage-like structure and the presence of three bromine atoms at the bridgehead positions make it a versatile building block in organic synthesis.

A summary of its key identifiers and physicochemical properties is provided in the table below.

Property	Value	References
CAS Number	707-34-6	[1][2][3][4]
Molecular Formula	C ₁₀ H ₁₃ Br ₃	[1][2][3][4]
Molecular Weight	372.92 g/mol	[1][3][5][6][7]
IUPAC Name	1,3,5-tribromoadamantane	[1][6]
Synonyms	1,3,5-Tribromotricyclo[3.3.1.1 ^{3,7}]decane	[5]

Synthesis of 1,3,5-Tribromoadamantane

The synthesis of **1,3,5-tribromoadamantane** is typically achieved through the electrophilic bromination of adamantane. The reaction conditions can be tuned to control the degree of bromination. A common and effective method involves the use of neat bromine with a Lewis acid or radical initiator.

This protocol is an adaptation of established literature procedures for the large-scale synthesis of **1,3,5-tribromoadamantane**. [3][8]

Materials:

- Adamantane
- Anhydrous bromine (Br₂)
- Iron (Fe) powder
- Chloroform (CHCl₃)
- Saturated aqueous sodium bisulfite (NaHSO₃) solution
- Methanol (CH₃OH)
- Activated carbon

- Diatomaceous earth

Equipment:

- Four-necked reaction flask with condenser, thermometer, and tail gas absorption device
- Stirring apparatus
- Heating mantle
- Distillation apparatus
- Filtration apparatus (Büchner funnel)
- Ice bath

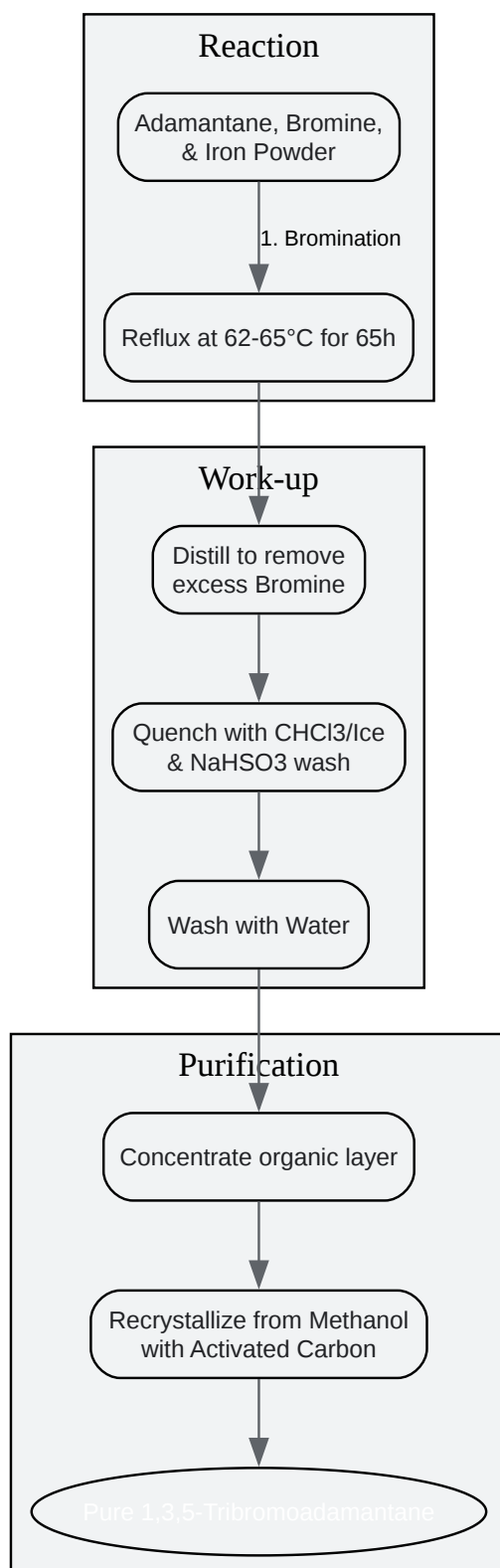
Procedure:

- **Catalyst Preparation:** In a 5L four-necked reaction flask, slowly add 108 g of iron powder to 400 mL of anhydrous bromine over approximately 30 minutes with stirring. Continue stirring for an additional 30 minutes after the addition is complete.[8]
- **Bromination Reaction:** Slowly add the remaining anhydrous bromine to the reaction flask. The total molar ratio of adamantane to anhydrous bromine to iron powder should be approximately 1:10.6:0.44.[8] After the addition of bromine, slowly add 600 g of adamantane to the reaction mixture. Heat the system to 62-65°C to achieve reflux and maintain this temperature for 65 hours. The reaction progress can be monitored by Gas Chromatography (GC) to track the consumption of the starting material.[8] A similar procedure notes that bromination in neat bromine with an iron powder catalyst at reflux for 24 hours can provide a yield of over 90%.[3]
- **Work-up and Quenching:** After the reaction is complete, recover the excess bromine via distillation. Pour the reaction mixture into a vessel containing ice and 3.5 L of chloroform. Stir the mixture for 10 minutes.[8]
- **Filtration:** Filter the mixture through a pad of diatomaceous earth.[8]

- **Washing:** Transfer the filtrate to a separatory funnel and wash with a saturated aqueous sodium bisulfite solution to quench any remaining bromine. Use approximately 5 kg of solid sodium bisulfite for this wash, being mindful of potential heat generation. Subsequently, wash the organic layer twice with 3 kg of water for each wash.[8]
- **Isolation of Crude Product:** Concentrate the organic layer to dryness to obtain the crude **1,3,5-tribromoadamantane**. [8]
- **Purification by Recrystallization:** Dissolve the crude product in approximately 13 L of methanol by heating. Add 65 g of activated carbon and perform a hot filtration. Allow the filtrate to cool and crystallize with stirring, using an ice bath to facilitate precipitation. Collect the crystals by filtration. A second crop of crystals can be obtained by concentrating the mother liquor.[8]

Diagram of the Synthetic Workflow

The general workflow for the synthesis and purification of **1,3,5-tribromoadamantane** is illustrated below.



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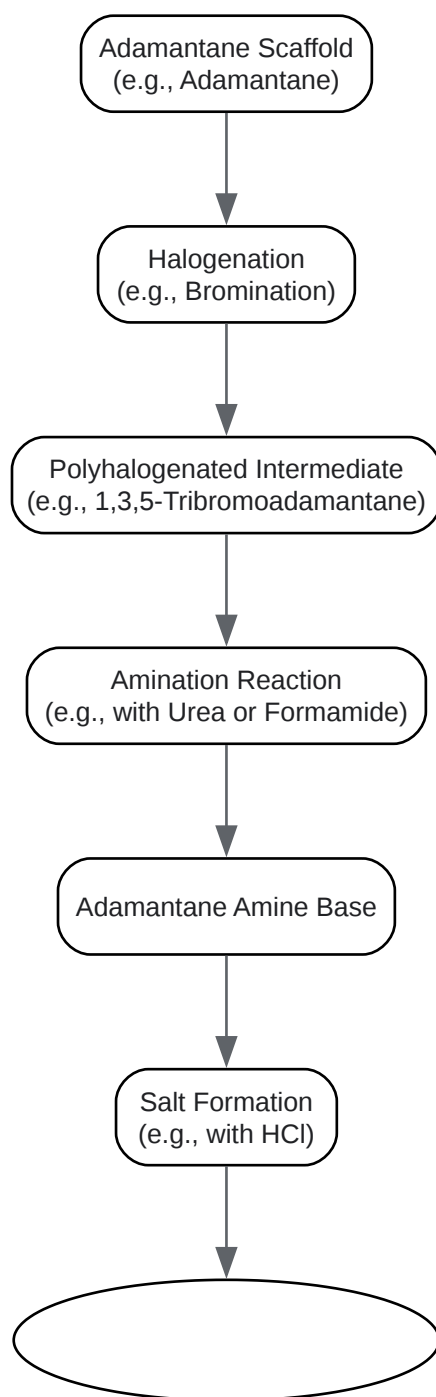
Caption: Workflow for the synthesis and purification of **1,3,5-tribromoadamantane**.

Applications in Drug Development

The adamantane cage is a privileged scaffold in medicinal chemistry, valued for its rigid, lipophilic nature which can enhance a drug's pharmacokinetic properties, such as metabolic stability and blood-brain barrier permeability.[9][10][11] **1,3,5-Tribromoadamantane** serves as a versatile intermediate for introducing the adamantane moiety and for further functionalization.

1,3,5-Tribromoadamantane is a known brominated impurity of Memantine.[8] Memantine (1-amino-3,5-dimethyladamantane) is an important drug used for the treatment of moderate-to-severe Alzheimer's disease.[9] While not a direct precursor to Memantine, the chemistry of polyhalogenated adamantanes is crucial for the synthesis of various aminoadamantane derivatives. The general synthetic pathway to adamantane-based drugs often involves an initial halogenation step, followed by amination.

The diagram below illustrates a generalized pathway for the synthesis of adamantane-based amine drugs, highlighting the role of halogenated intermediates.



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Caption: Generalized synthetic pathway for adamantane-derived active pharmaceutical ingredients (APIs).

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